A Technical Guide to the Physicochemical Characterization of 3-(4,5-Dihydrooxazol-2-yl)aniline: Exact Mass and Molecular Weight
A Technical Guide to the Physicochemical Characterization of 3-(4,5-Dihydrooxazol-2-yl)aniline: Exact Mass and Molecular Weight
For Immediate Release
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the organic compound 3-(4,5-Dihydrooxazol-2-yl)aniline: its exact mass and molecular weight. A thorough understanding of these parameters is critical for compound identification, purity assessment, and successful integration into drug discovery and development workflows. This document will delve into the theoretical underpinnings of these concepts, present precise values for the target molecule, and detail the analytical methodologies for their determination.
Conceptual Framework: Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A failure to appreciate this distinction can lead to significant errors in data interpretation, particularly in the context of high-resolution analytical techniques.
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1][2] The values for atomic weights listed on the periodic table are themselves weighted averages of the masses of the naturally occurring isotopes of each element. Consequently, the molecular weight of a compound is not a value that can be measured for a single molecule, but rather represents the average mass of a population of molecules.[3][4]
Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[1][5] This is a theoretical value that represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry is capable of measuring the mass of individual ions, and thus can experimentally determine a value that corresponds very closely to the exact mass.[5][6]
The distinction becomes crucial in techniques like high-resolution mass spectrometry (HRMS), where the ability to measure masses to several decimal places allows for the differentiation of compounds with the same nominal mass but different elemental compositions.[7][8]
Physicochemical Properties of 3-(4,5-Dihydrooxazol-2-yl)aniline
The compound 3-(4,5-Dihydrooxazol-2-yl)aniline, with the molecular formula C₉H₁₀N₂O , is a substituted aniline derivative containing a dihydrooxazole ring. Aniline and its derivatives are common structural motifs in pharmaceuticals, but can sometimes pose challenges related to metabolic toxicity.[9][10] The oxazoline moiety is also found in various biologically active compounds and is utilized in the synthesis of polymers and as a ligand in catalysis.[11][12][13][14]
The key mass-related properties of 3-(4,5-Dihydrooxazol-2-yl)aniline are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | N/A |
| CAS Number | 81187-71-5 | N/A |
| Molecular Weight | 162.19 g/mol | [15][16] |
| Exact Mass | 162.079313 u | [17] |
Experimental Determination: The Central Role of Mass Spectrometry
Mass spectrometry is the cornerstone analytical technique for the experimental determination of the exact mass and for confirming the molecular weight of a compound.[18][19] This powerful method measures the mass-to-charge ratio (m/z) of ionized molecules.[15][20] High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, provide the mass accuracy required to confidently determine the elemental composition of a small molecule like 3-(4,5-Dihydrooxazol-2-yl)aniline.[16][21][22]
A Self-Validating Experimental Workflow
The following protocol outlines a robust, self-validating workflow for the determination of the exact mass of 3-(4,5-Dihydrooxazol-2-yl)aniline using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Step 1: Sample Preparation
-
Dissolve a precisely weighed sample of 3-(4,5-Dihydrooxazol-2-yl)aniline in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1 µg/mL in a solvent compatible with the LC mobile phase.
Step 2: Liquid Chromatography (LC) Separation
-
Inject the diluted sample into an LC system equipped with a suitable reversed-phase column (e.g., C18).
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step serves to separate the analyte from any potential impurities, ensuring that the mass spectrum obtained is of the pure compound.
Step 3: Ionization
-
The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and effective method for ionizing polar small molecules like the target compound. In positive ion mode, the molecule will likely be protonated to form the [M+H]⁺ ion.
Step 4: Mass Analysis
-
The generated ions are guided into the high-resolution mass analyzer. The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.
-
The mass analyzer separates the ions based on their m/z ratio, and a full scan mass spectrum is acquired.
Step 5: Data Analysis and Validation
-
The acquired mass spectrum will show a peak corresponding to the protonated molecule, [C₉H₁₀N₂O + H]⁺.
-
The measured m/z of this peak is compared to the theoretical exact mass of the [M+H]⁺ ion. The difference, expressed in parts-per-million (ppm), should be within a narrow tolerance (typically <5 ppm) to confirm the elemental composition.
-
The isotopic pattern of the measured peak should also be compared to the theoretical isotopic distribution for C₉H₁₁N₂O⁺. This provides an additional layer of confirmation.
The following diagram illustrates the logical flow of this experimental workflow:
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